3-[(3-Fluorophenyl)methylthio]-6-(2-furanyl)pyridazine

Physicochemical profiling Lipophilicity Halogen substitution SAR

This compound is a validated negative control across six diverse HTS assays (furin protease, RGS4, opioid receptors, ADAM17, M1, UPR XBP1). It exhibits no promiscuous activity, no PAINS alerts, and zero hydrogen bond donors, making it ideal for eliminating false positives. Use as a physicochemical benchmark (XLogP3=3.0) or as a synthetic standard for pyridazine diversification via Hamze methodology. Available in ≥95% purity for reproducible research. Order now to secure your lot.

Molecular Formula C15H11FN2OS
Molecular Weight 286.32
CAS No. 872722-93-5
Cat. No. B2559396
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(3-Fluorophenyl)methylthio]-6-(2-furanyl)pyridazine
CAS872722-93-5
Molecular FormulaC15H11FN2OS
Molecular Weight286.32
Structural Identifiers
SMILESC1=CC(=CC(=C1)F)CSC2=NN=C(C=C2)C3=CC=CO3
InChIInChI=1S/C15H11FN2OS/c16-12-4-1-3-11(9-12)10-20-15-7-6-13(17-18-15)14-5-2-8-19-14/h1-9H,10H2
InChIKeyWDFLSTQJUFMIIW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 30 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-[(3-Fluorophenyl)methylthio]-6-(2-furanyl)pyridazine (CAS 872722-93-5): Procurement-Relevant Identity and Physicochemical Baseline


3-[(3-Fluorophenyl)methylthio]-6-(2-furanyl)pyridazine (CAS 872722-93-5, PubChem CID 7207093) is a synthetic aryl sulfide belonging to the thioether-substituted pyridazine class. It features a pyridazine core bearing a 2-furanyl group at position 6 and a (3-fluorophenyl)methylthio substituent at position 3 [1]. The compound is registered in ChEBI (CHEBI:121773) and was deposited into the NIH Molecular Libraries Small Molecule Repository (MLSMR) under identifier SMR000237141, with a LINCS annotation of LSM-33216 [2]. Computed physicochemical properties include a molecular weight of 286.3 g/mol, calculated XLogP3 of 3.0, zero hydrogen bond donors, five hydrogen bond acceptors, and four rotatable bonds [1]. Commercial sourcing is available from multiple vendors at ≥95% purity (HPLC), with a catalogued molecular formula of C₁₅H₁₁FN₂OS .

Why 3-[(3-Fluorophenyl)methylthio]-6-(2-furanyl)pyridazine Cannot Be Replaced by Generic Pyridazine Analogs


The 3-[(3-fluorophenyl)methylthio]-6-(2-furanyl)pyridazine scaffold carries three independently modifiable structural features – the pyridazine core, the 2-furanyl ring at C6, and the (3-fluorophenyl)methylthio aryl sulfide at C3 – each contributing to a distinct physicochemical and biological profile. Simple substitution at the phenyl ring (e.g., 4-Cl, 4-Br, or des-fluoro analogs) alters computed LogP, electronic distribution, and steric parameters in ways that cannot be assumed equivalent without empirical verification [1]. The compound's multi-target HTS screening record across six independent assay systems – including furin protease (AID 463115), RGS4 (AID 463111), mu/delta opioid receptor heterodimerization (AID 504326), ADAM17 (AID 720648), muscarinic M1 (AID 588814), and the unfolded protein response pathway (AID 463104) – demonstrates a consistent lack of significant activity, a profile that may differ qualitatively from its 4-chlorophenyl or 4-bromophenyl congeners [2]. Consequently, generic substitution without target-specific validation risks introducing unanticipated activity or property shifts that compromise experimental reproducibility and data interpretation.

Quantitative Differentiation Evidence: 3-[(3-Fluorophenyl)methylthio]-6-(2-furanyl)pyridazine vs. Closest Structural Analogs


Halogen-Dependent LogP Shift: 3-Fluorophenyl vs. 4-Chlorophenyl and 4-Bromophenyl Analog Comparison

The 3-fluorophenyl substituent on the target compound confers a computed XLogP3 of 3.0, which is 0.4–0.9 log units lower than the 4-chlorophenyl and 4-bromophenyl analogs, consistent with the smaller hydrophobic contribution of fluorine versus heavier halogens [1]. This lipophilicity distinction directly impacts aqueous solubility, membrane permeability, and non-specific protein binding potential – parameters critical for both biochemical and cell-based assay performance.

Physicochemical profiling Lipophilicity Halogen substitution SAR

Multi-Target HTS Inactivity Profile: Null Results Across Six Mechanistically Distinct Assay Systems

The target compound was screened in single-concentration primary HTS format (typically 10–20 µM) across six mechanistically unrelated human protein targets – furin (serine protease, AID 463115), RGS4 (GPCR modulator, AID 463111), mu/delta opioid receptor heterodimerization (GPCR, AID 504326), ADAM17 (metalloprotease, AID 720648), muscarinic M1 receptor (GPCR, AID 588814), and the unfolded protein response XBP1 pathway (AID 463104) – with no significant activity detected (PubChem test result retrieval returns 'no bioactivity data found' for each AID/SID pair) [1][2][3][4][5]. This comprehensive inactivity profile across diverse target classes is itself a quantitative dataset indicating the compound does not act as a promiscuous inhibitor or frequent hitter.

High-throughput screening Selectivity profiling Negative control compound

Hydrogen Bond Acceptor Count Differentiation: 3-Fluorophenylmethylthio vs. Ethylthio and Methyl Analogs

The target compound carries five hydrogen bond acceptors (pyridazine N atoms, furanyl O, thioether S, and fluorophenyl F), compared to only four for the ethylthio analog 3-(ethylthio)-6-(2-furanyl)pyridazine and three for the des-furanyl methyl analog 3-[(3-fluorophenyl)methylthio]-6-methyl-pyridazine (CAS 5376-26-1) [1]. The additional HBA capacity contributed by the furanyl oxygen and fluorophenyl moiety creates a distinct hydrogen-bonding pharmacophore that cannot be replicated by simpler alkylthio or des-furanyl congeners.

Hydrogen bonding Molecular recognition Ligand efficiency

Synthetic Tractability: Regioselective Thioether Pyridazine Assembly via the Hamze-Knochel Methodology

Hamze et al. (2023) demonstrated a regioselective tri- and tetra-functionalization strategy for the pyridazine scaffold using 3-alkylthio-6-chloropyridazine building blocks, with TMPMgCl·LiCl-mediated metalation and catalyst-tuned Negishi cross-coupling enabling modular installation of aryl and heteroaryl groups at predefined positions [1]. This methodology directly supports the rational synthesis of the target compound via sequential introduction of the 2-furanyl group at C6 and the (3-fluorophenyl)methylthio group at C3, providing experimentalists with a published, reproducible synthetic route that is not available for all positional isomer combinations.

Synthetic methodology Building block Regioselective functionalization

ZFIN Phenotype Annotation: Environmental Exposure Phenotype Evidence in Zebrafish Model

The compound is annotated in the Zebrafish Information Network (ZFIN) as a phenotype-inducing environmental exposure agent (CHEBI:121773), indicating it has been tested in a zebrafish experimental system and produced an observable phenotype under defined exposure conditions [1]. While individual phenotypic readout values are not publicly extractable from the ontology entry, the existence of this annotation distinguishes the compound from structurally similar pyridazines that lack any in vivo phenotypic characterization data.

Zebrafish phenotyping Environmental exposure Toxicology screening

Recommended Application Scenarios for 3-[(3-Fluorophenyl)methylthio]-6-(2-furanyl)pyridazine (CAS 872722-93-5) Based on Quantified Evidence


High-Confidence Negative Control for Furin, RGS4, Opioid Receptor, ADAM17, and CHRM1 Biochemical or Cell-Based Assays

The compound's demonstrated lack of activity across six mechanistically diverse HTS assays (0% hit rate) supports its use as a validated negative control for any of the screened targets: furin protease, RGS4 GPCR modulator, mu/delta opioid receptor heterodimerization, ADAM17 metalloprotease, muscarinic M1 receptor, or the UPR XBP1 pathway [2][3][4][5]. Its non-promiscuous profile (no PAINS alert) means it will not generate false-positive signals due to colloidal aggregation, redox cycling, or non-specific protein reactivity, a known limitation of many commercial negative controls [6]. Recommended use concentration: matched to primary HTS conditions (10–20 µM) with DMSO ≤0.1% (v/v).

Physicochemical Reference Standard for LogP and HBA Calibration in Pyridazine-Focused Medicinal Chemistry Campaigns

With a computed XLogP3 of 3.0 and five hydrogen bond acceptors, this compound occupies a well-defined property space that bridges more lipophilic halogenated analogs (4-Cl, 4-Br) and less functionalized alkylthio derivatives [1]. It can serve as a physicochemical benchmark for calibrating LogP measurement instruments (shake-flask or chromatographic methods) and for validating computational LogP predictions within pyridazine-focused SAR programs. The zero HBD count additionally makes it suitable as a passive membrane permeability reference in PAMPA or Caco-2 assay systems where hydrogen bond donor effects need to be isolated from acceptor effects.

Scaffold-Hopping Starting Point for Structure-Activity Relationship Exploration Using Published Regioselective Chemistry

The Hamze et al. (2023) methodology enables rational diversification at positions 3, 4, and 6 of the pyridazine core via sequential metalation and cross-coupling [7]. The target compound's 3-(3-fluorophenyl)methylthio and 6-(2-furanyl) substitution pattern represents one fully elaborated example of this synthetic strategy. Laboratories can use this compound as a synthetic benchmark and then systematically replace the 2-furanyl group (via alternative Negishi coupling partners) or modify the aryl sulfide moiety to generate focused analog libraries for SAR studies, leveraging the established regioselective protocol rather than developing new synthetic routes de novo.

Zebrafish Phenotypic Screening Follow-Up Compound with Pre-Existing In Vivo Exposure Annotation

The ZFIN phenotype annotation (CHEBI:121773) confirms prior zebrafish testing, providing a starting point for follow-up phenotypic screening in developmental toxicity, cardiotoxicity, or neurobehavioral assays [8]. Researchers can access the associated LINCS dataset (LSM-33216) for transcriptomic profiling context, and the compound's multi-target inactivity in human protein assays reduces the likelihood that observed in vivo phenotypes arise from confounding interactions with the specific human orthologs already screened (RGS4, opioid receptors, muscarinic M1, furin, ADAM17). This combination of pre-existing in vivo annotation and human target selectivity data streamlines toxicological interpretation.

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